molecular formula C15H19N5O B15121635 4-Methyl-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine

4-Methyl-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine

Cat. No.: B15121635
M. Wt: 285.34 g/mol
InChI Key: KIKDTHNCXRWMOB-UHFFFAOYSA-N
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Description

4-Methyl-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with a piperidine ring and a pyrazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrazine Moiety: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives.

    Formation of the Pyrimidine Core: The pyrimidine core is constructed through condensation reactions involving suitable aldehydes and amines.

    Final Coupling: The pyrazine and piperidine moieties are coupled to the pyrimidine core using appropriate linking reagents and conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Methyl-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it could act as an inhibitor of cyclin-dependent kinases (CDKs), affecting cell cycle progression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other similar compounds. Its combination of pyrazine, piperidine, and pyrimidine moieties provides a versatile scaffold for drug development.

Properties

Molecular Formula

C15H19N5O

Molecular Weight

285.34 g/mol

IUPAC Name

4-methyl-2-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]pyrimidine

InChI

InChI=1S/C15H19N5O/c1-12-2-5-18-15(19-12)20-8-3-13(4-9-20)11-21-14-10-16-6-7-17-14/h2,5-7,10,13H,3-4,8-9,11H2,1H3

InChI Key

KIKDTHNCXRWMOB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)N2CCC(CC2)COC3=NC=CN=C3

Origin of Product

United States

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